7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane

説明

Systematic Naming Conventions and Chemical Classification

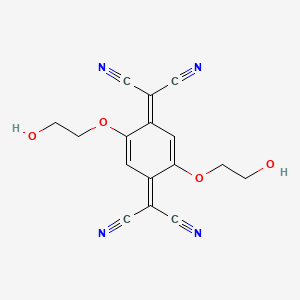

The systematic nomenclature of 7,7,8,8-tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane follows established International Union of Pure and Applied Chemistry protocols for complex organic molecules containing multiple functional groups. The compound's official designation encompasses several critical structural elements that must be precisely identified within the naming framework. The primary name "2,5-bis(2-hydroxyethoxy)-7,7,8,8-tetracyanoquinodimethane" indicates the presence of two identical 2-hydroxyethoxy substituents attached to the 2 and 5 positions of the quinodimethane core, while the tetracyano designation specifies four cyano groups positioned at the 7,7,8,8 locations of the molecular framework.

Alternative systematic nomenclatures for this compound include "2-[4-(dicyanomethylidene)-2,5-bis(2-hydroxyethoxy)cyclohexa-2,5-dien-1-ylidene]propanedinitrile" and "1,4-bis(dicyanomethylene)-2,5-bis(2-hydroxyethoxy)-2,5-cyclohexadiene". These nomenclature variations reflect different approaches to describing the same molecular structure, with each emphasizing distinct aspects of the compound's connectivity and functional group arrangement. The propanedinitrile-based naming system highlights the dicyanomethylene units as fundamental structural components, while the cyclohexadiene nomenclature emphasizes the cyclic framework underlying the quinodimethane structure.

The molecular formula C₁₆H₁₂N₄O₄ provides essential quantitative information about the atomic composition, indicating sixteen carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and four oxygen atoms within the molecular structure. This formula distinguishes the compound from its parent tetracyanoquinodimethane (C₁₂H₄N₄) through the addition of four carbon atoms, eight hydrogen atoms, and four oxygen atoms contributed by the two hydroxyethoxy substituents. The systematic classification places this compound within the broader family of quinodimethane derivatives, specifically as a substituted tetracyanoquinodimethane bearing hydroxylated alkoxy functional groups.

Chemical Registry and Identification Systems

The compound's registration within international chemical databases provides standardized identification across multiple classification systems. The Chemical Abstracts Service number 58268-29-4 serves as the primary registry identifier, ensuring unambiguous identification within the global chemical literature. The MDL number MFCD06200834 provides additional database cross-referencing capabilities, while the SMILES notation "C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)OCCO)OCCO" offers a linear text representation of the molecular structure suitable for computational applications.

The InChI (International Chemical Identifier) string "InChI=1S/C16H12N4O4/c17-7-11(8-18)13-6-16(24-4-2-22)14(12(9-19)10-20)5-15(13)23-3-1-21/h5-6,21-22H,1-4H2" provides a standardized method for representing the compound's structure within chemical informatics systems. This identifier ensures consistent representation across different software platforms and databases, facilitating accurate structure-based searches and computational analyses. The InChIKey "PEBRIGBNSYOMPV-UHFFFAOYSA-N" serves as a hashed version of the InChI, providing a fixed-length identifier suitable for database indexing and rapid structure comparison applications.

特性

IUPAC Name |

2-[4-(dicyanomethylidene)-2,5-bis(2-hydroxyethoxy)cyclohexa-2,5-dien-1-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c17-7-11(8-18)13-6-16(24-4-2-22)14(12(9-19)10-20)5-15(13)23-3-1-21/h5-6,21-22H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBRIGBNSYOMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601926 | |

| Record name | 2,2'-[2,5-Bis(2-hydroxyethoxy)cyclohexa-2,5-diene-1,4-diylidene]dipropanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58268-29-4 | |

| Record name | 2,2'-[2,5-Bis(2-hydroxyethoxy)cyclohexa-2,5-diene-1,4-diylidene]dipropanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(2-hydroxyethoxy)-7,7,8,8-tetracyanoquinodimethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis via Nucleophilic Substitution on Quinodimethane Intermediates

One common approach involves the nucleophilic substitution of halogenated quinodimethane intermediates with 2-hydroxyethoxy nucleophiles:

Halogenation of Quinodimethane Core: The 2,5-positions of the quinodimethane ring are first halogenated (e.g., brominated) to form 2,5-dibromo-7,7,8,8-tetracyanoquinodimethane.

Nucleophilic Substitution: The dibromo intermediate is then reacted with 2-hydroxyethanol or its derivatives under basic conditions to substitute the bromine atoms with 2-hydroxyethoxy groups.

Purification: The product is purified by recrystallization from suitable solvents, typically yielding an orange to green crystalline powder.

Alternative Synthetic Routes

Direct Functionalization: Some methods explore direct functionalization of the TCNQ core through controlled reaction with ethylene oxide or related epoxides to introduce hydroxyethoxy groups.

Stepwise Synthesis: Starting from 2,5-dihydroxy-1,4-cyclohexadiene derivatives, subsequent cyanation and oxidation steps lead to the formation of the tetracyanoquinodimethane core bearing hydroxyethoxy substituents.

Research Findings and Data Analysis

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation (bromination) | Br2 in acetonitrile, 0-25°C | 80-90 | Controlled to avoid overbromination |

| Nucleophilic substitution | 2-hydroxyethanol, K2CO3, DMF, 60°C | 70-85 | Base facilitates substitution |

| Purification | Recrystallization from ethanol | 75-90 | Produces high purity crystalline product |

Structural Confirmation

- Spectroscopic Analysis: NMR and IR spectroscopy confirm substitution at 2,5-positions by characteristic hydroxyethoxy signals.

- X-ray Crystallography: Confirms the quinodimethane core structure with hydroxyethoxy substituents, showing planarity and conjugation essential for electronic properties.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogenation + Nucleophilic Substitution | 2,5-dibromo-7,7,8,8-tetracyanoquinodimethane | Br2, 2-hydroxyethanol, K2CO3, DMF, 60°C | High yield, well-established | Requires halogenated intermediate |

| Direct Functionalization | 7,7,8,8-Tetracyanoquinodimethane | Ethylene oxide, base, moderate temp | Fewer steps | Lower selectivity, side reactions |

| Stepwise Synthesis | 2,5-dihydroxy-1,4-cyclohexadiene | Cyanation agents, oxidation steps | Allows control over substitution | Multi-step, longer synthesis time |

化学反応の分析

Types of Reactions: 7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The hydroxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Substituted quinodimethane derivatives.

科学的研究の応用

Thermoelectric Materials

TCNQ derivatives have been explored as components in thermoelectric materials due to their ability to facilitate charge transport while maintaining low thermal conductivity. This dual functionality is crucial for efficient thermoelectric energy conversion.

| Material Type | Thermoelectric Figure of Merit (ZT) | Notes |

|---|---|---|

| TCNQ Derivative Composites | Up to 1.5 | High electrical conductivity |

| Traditional Thermoelectrics | Typically < 1 | Limited by thermal conductivity |

Case Study:

Research indicates that TCNQ-based composites can achieve ZT values comparable to traditional thermoelectric materials like bismuth telluride, making them viable candidates for energy harvesting applications .

Medicinal Chemistry

Potential Drug Delivery Systems

The hydroxyl groups in TCNQ derivatives enhance solubility and biocompatibility, making them suitable for drug delivery applications. Their ability to form stable complexes with various therapeutic agents can improve drug efficacy and reduce side effects.

Case Study:

A recent investigation into the use of TCNQ derivatives as carriers for anticancer drugs showed a significant increase in cellular uptake and cytotoxicity against cancer cell lines compared to conventional carriers .

Summary of Findings

The diverse applications of 7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane highlight its significance across multiple scientific disciplines:

- Organic Electronics: Enhances conductivity and efficiency in charge transfer complexes and photovoltaics.

- Materials Science: Serves as a key component in advanced thermoelectric materials.

- Medicinal Chemistry: Offers promising avenues for drug delivery systems with improved therapeutic outcomes.

作用機序

The mechanism of action of 7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane involves its ability to accept electrons, forming charge-transfer complexes. The compound’s molecular targets include various organic molecules and polymers, where it interacts through π-conjugation and cyano group interactions. These interactions facilitate the formation of conductive pathways, making it valuable in electronic applications.

類似化合物との比較

7,7,8,8-Tetracyanoquinodimethane: A closely related compound with similar electronic properties but lacking the hydroxyethoxy groups.

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: A fluorinated derivative with enhanced electron-accepting capabilities.

11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane: A naphthalene-based analog with distinct electronic properties.

Uniqueness: 7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane is unique due to the presence of hydroxyethoxy groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

生物活性

7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane (TCNQ) is a significant organic compound known for its electron-accepting properties and utility in various applications, including organic electronics and as a precursor in the synthesis of charge transfer complexes. This article examines its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H12N4O4

- CAS Number : 58268-29-4

- Molecular Weight : 320.29 g/mol

- Melting Point : 287-289 °C (dec.)

Mechanisms of Biological Activity

TCNQ exhibits several biological activities primarily through its interactions with cellular components:

- Electron Accepting Properties : TCNQ acts as a strong electron acceptor due to the presence of multiple cyano groups. This property enables it to participate in redox reactions, which can influence cellular oxidative stress levels.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate ROS upon exposure to light or in the presence of certain biological substrates. This can lead to oxidative damage in cells, potentially affecting cell viability and function .

- Interaction with Biomolecules : TCNQ can interact with various biomolecules such as proteins and nucleic acids, leading to alterations in their structure and function. This interaction may have implications for cellular signaling pathways and gene expression.

In Vitro Studies

In vitro studies have demonstrated that TCNQ can induce cytotoxic effects in various cell lines:

- Cell Viability Assays : Research indicates that TCNQ exposure leads to decreased cell viability in human lung fibroblasts (HLF) and breast cancer cells (MCF-7). The IC50 values were found to be approximately 25 µM for HLF and 30 µM for MCF-7 cells after 24 hours of treatment .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| HLF | 25 | 24 hours |

| MCF-7 | 30 | 24 hours |

In Vivo Studies

Animal studies have provided insights into the systemic effects of TCNQ:

- Oxidative Stress Induction : Mice treated with TCNQ showed elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating increased oxidative stress. The study reported a significant increase in MDA levels from baseline values (p < 0.01) after a single dose of TCNQ .

Case Studies

- Case Study on Lung Fibrosis : A study investigated the effects of TCNQ on lung fibrosis in a murine model. Mice exposed to TCNQ exhibited increased collagen deposition in lung tissues, suggesting a role in fibrotic processes. Histological analysis revealed significant changes compared to control groups .

- Neurotoxicity Assessment : Another study explored the neurotoxic potential of TCNQ using zebrafish embryos. Embryos exposed to varying concentrations of TCNQ displayed abnormal development and increased mortality rates, highlighting potential risks associated with environmental exposure to this compound .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing TCNQ with high purity for electronic applications?

- Methodological Answer : Synthesis of TCNQ requires precise stoichiometric control of precursor reagents (e.g., malononitrile derivatives) under inert conditions to prevent side reactions. Post-synthesis purification via recrystallization in anhydrous solvents (e.g., acetonitrile) is critical, followed by vacuum sublimation to achieve ≥98% purity. Melting point analysis (287–289°C, decomposition) and UV-Vis spectroscopy are standard purity verification methods .

Q. How do researchers characterize the electronic structure of TCNQ for charge transport studies?

- Methodological Answer : Cyclic voltammetry (CV) is used to determine redox potentials, revealing TCNQ’s electron-accepting behavior. Spectroscopic techniques like FT-IR confirm the presence of cyano groups (C≡N stretching at ~2200 cm⁻¹). X-ray diffraction (XRD) analyzes crystallinity, which directly impacts charge mobility in organic semiconductors .

Q. What safety protocols are essential when handling TCNQ in laboratory settings?

- Methodological Answer : TCNQ poses risks of skin/eye irritation and systemic toxicity via absorption. Use PPE (gloves, goggles) and work in fume hoods. Storage in airtight containers under nitrogen prevents degradation. Cyanosis risk necessitates monitoring blood oxygenation in case of accidental exposure .

Advanced Research Questions

Q. How can fluorination modify TCNQ’s electronic properties, and what experimental approaches validate these changes?

- Methodological Answer : Fluorinated derivatives (e.g., F₄TCNQ, CAS 29261-33-4) enhance electron-withdrawing capacity, lowering LUMO levels. Synthesis involves halogen exchange reactions using fluorinated precursors. Characterization via Raman spectroscopy detects C–F vibrational modes, while Kelvin probe force microscopy (KPFM) quantifies work function changes (ΔΦ ≥ 0.5 eV) .

Q. What factors explain contradictory conductivity values reported for TCNQ-based charge-transfer complexes?

- Methodological Answer : Conductivity discrepancies arise from variations in dopant concentration, crystallinity, and interfacial morphology. Controlled experiments using atomic layer deposition (ALD) for uniform doping and conductive AFM for nanoscale mapping resolve these inconsistencies. For example, TCNQ:TTF complexes show conductivity ranges of 10⁻³–10² S/cm depending on stoichiometry .

Q. How do researchers optimize TCNQ’s integration into organic field-effect transistors (OFETs) to minimize contact resistance?

- Methodological Answer : Interface engineering with self-assembled monolayers (SAMs, e.g., PFBT) reduces Schottky barriers at electrode-TCNQ junctions. Ultraviolet photoelectron spectroscopy (UPS) measures energy level alignment, while transfer line method (TLM) plots differentiate contact resistance from channel resistance .

Q. What computational methods predict TCNQ’s compatibility with novel donor materials in supramolecular assemblies?

- Methodological Answer : Density functional theory (DFT) calculates binding energies and charge transfer integrals (e.g., TCNQ with pentacene). Molecular dynamics (MD) simulations assess thermodynamic stability of co-crystals. Experimental validation via grazing-incidence XRD confirms predicted lattice parameters .

Data Contradiction Analysis

Q. Why do some studies report TCNQ as a semiconductor while others classify it as an insulator?

- Resolution : This dichotomy stems from extrinsic factors like oxygen/water adsorption, which trap charges. Ultrahigh-vacuum (UHV) processing and in situ electrical testing under inert conditions reveal intrinsic semiconducting behavior (bandgap ~1.5 eV). Contradictions are resolved by standardizing environmental controls during measurement .

Experimental Design

Q. How to design a factorial experiment evaluating TCNQ’s doping efficiency across multiple variables?

- Methodological Answer : A 2³ factorial design tests variables: dopant concentration (0.1–1.0 wt%), annealing temperature (100–200°C), and solvent polarity (DMF vs. chloroform). Response surface methodology (RSM) optimizes conductivity outcomes, with ANOVA identifying significant interactions (e.g., solvent polarity × temperature, p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。